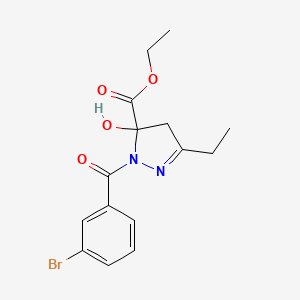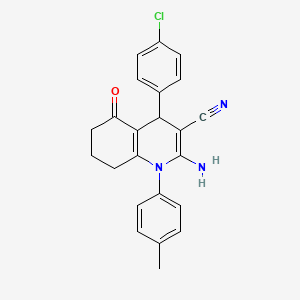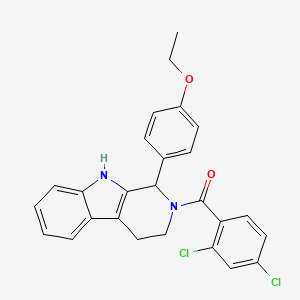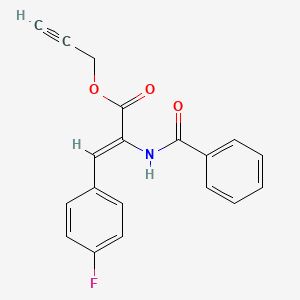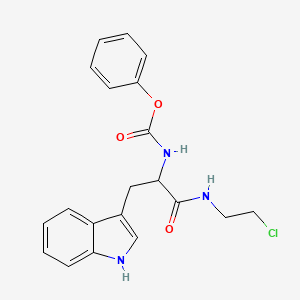
N-(2-chloroethyl)-N-(phenoxycarbonyl)tryptophanamide
Descripción general
Descripción
N-(2-chloroethyl)-N-(phenoxycarbonyl)tryptophanamide, also known as CPT, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1960s and has since been investigated for its potential applications in cancer treatment and other biomedical fields.
Mecanismo De Acción
N-(2-chloroethyl)-N-(phenoxycarbonyl)tryptophanamide inhibits the activity of DNA topoisomerase I by binding to the enzyme-DNA complex and stabilizing the cleavage complex. This leads to the accumulation of single-strand DNA breaks and the formation of DNA double-strand breaks, which ultimately results in cell death. This compound has a higher affinity for the cleavage complex than the enzyme itself, which makes it a potent inhibitor of DNA topoisomerase I.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. This compound has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloroethyl)-N-(phenoxycarbonyl)tryptophanamide has several advantages for lab experiments. It is a potent inhibitor of DNA topoisomerase I and has been shown to be effective against a wide range of cancer cell lines. This compound is also relatively easy to synthesize and has a relatively low cost. However, this compound has some limitations for lab experiments. It is highly toxic and requires careful handling. It is also unstable in aqueous solutions and requires special storage conditions.
Direcciones Futuras
There are several future directions for research on N-(2-chloroethyl)-N-(phenoxycarbonyl)tryptophanamide. One area of interest is the development of new analogs of this compound that have improved pharmacological properties. Another area of interest is the use of this compound in combination with other cancer drugs to enhance its efficacy. Additionally, the use of this compound in combination with radiation therapy is an area of active research. Finally, the development of targeted delivery systems for this compound could improve its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-N-(phenoxycarbonyl)tryptophanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, this compound induces DNA damage and cell death in cancer cells.
Propiedades
IUPAC Name |
phenyl N-[1-(2-chloroethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-10-11-22-19(25)18(24-20(26)27-15-6-2-1-3-7-15)12-14-13-23-17-9-5-4-8-16(14)17/h1-9,13,18,23H,10-12H2,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARISEFVMAFOUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289739.png)
![2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289741.png)
![2-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B4289743.png)
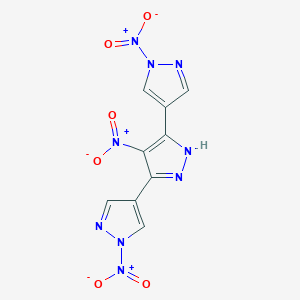
![4-phenyl-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4289767.png)

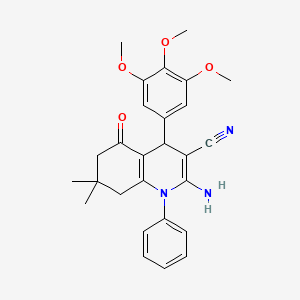
![2-amino-1-(4-bromophenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4289784.png)
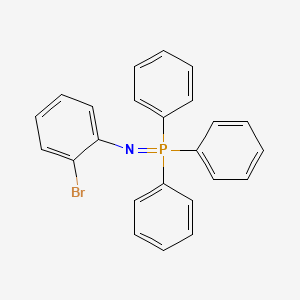
![4-chloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide](/img/structure/B4289829.png)
